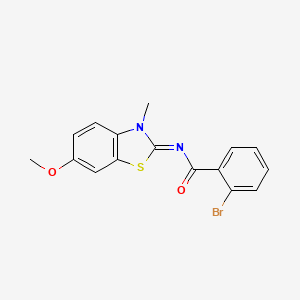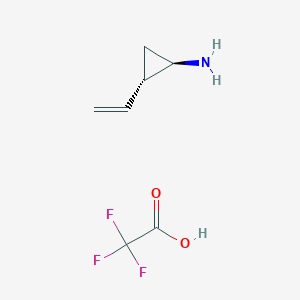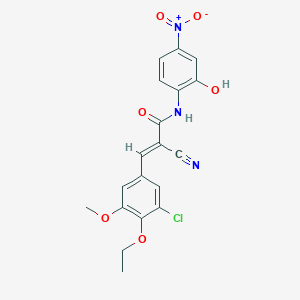![molecular formula C14H13NO4S B2755733 Phenyl[(phenylsulfonyl)amino]acetic acid CAS No. 271599-72-5](/img/structure/B2755733.png)
Phenyl[(phenylsulfonyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl[(phenylsulfonyl)amino]acetic acid is a compound that incorporates a phenyl functional group and a carboxylic acid functional group . It is a white solid with a molecular formula of C14H13NO4S .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of N-acyl-α-amino acids and N-acyl-α-amino ketones . A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectral data . The empirical formula is C8H9NO4S .Chemical Reactions Analysis
Phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Physical And Chemical Properties Analysis
This compound is a solid compound . The molecular weight is 215.23 g/mol .Aplicaciones Científicas De Investigación
Nucleophilicity and Nucleofugality Studies : The reactivity of phenylsulfinate, a related compound, has been investigated, demonstrating its ambident reactivity and providing insights into its nucleophilicity and nucleofugality. This research is crucial for understanding the chemical behavior of similar compounds (Baidya, Kobayashi, & Mayr, 2010).
Sulfomethylation of Polyazamacrocycles : Research on the sulfomethylation of polyazamacrocycles, using formaldehyde bisulfite, has been conducted. This process is significant for creating a variety of mono- and diacetate, phosphonate, and phosphinate derivatives (van Westrenen & Sherry, 1992).
Synthesis of Organic Compounds : Studies have shown the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of specific organic compounds, highlighting the role of sulfonic acid derivatives in facilitating chemical reactions (Moosavi-Zare et al., 2013).
Chemoselective Handles for Peptide and Protein Modification : Research has been conducted on N-Phenyl-N-aceto-vinylsulfonamides, demonstrating their efficacy in modifying peptides and proteins through aza-Michael addition. This suggests potential applications in biotechnology and pharmaceuticals (Huang et al., 2018).
Studies on Angiotensin II Analogues : The synthesis and incorporation of sulfur-containing aromatic amino acids into angiotensin II analogues have been explored. This research has implications for understanding the structure-activity relationships in biological systems (Escher, Bernier, & Parent, 1983).
Oxidative Cyclization in Organic Synthesis : A study demonstrated the oxidative cyclization of phenyl propiolates with sulfinic acids under metal-free conditions, revealing a method for generating coumarin derivatives, important in various chemical syntheses (Yang et al., 2015).
Aldose Reductase Inhibitors with Antioxidant Activity : Research has been done on substituted benzenesulfonamides as aldose reductase inhibitors, showcasing their potential in mitigating long-term diabetic complications and displaying antioxidant properties (Alexiou & Demopoulos, 2010).
Rhodium-catalyzed Disulfide Exchange Reaction : A study focused on the Rhodium-catalyzed disulfide exchange reaction, highlighting the potential of this method in synthesizing various disulfide-containing peptides and molecules (Arisawa & Yamaguchi, 2003).
Mecanismo De Acción
While the specific mechanism of action for Phenyl[(phenylsulfonyl)amino]acetic acid is not available, Phenylacetic acid, a related compound, is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle .
Safety and Hazards
Direcciones Futuras
In order to develop novel bioactive substances with potent activities, some new valine-derived compounds incorporating a 4-(phenylsulfonyl)phenyl fragment, namely, acyclic precursors from N-acyl-α-amino acids and N-acyl-α-amino ketones classes, and heterocycles from the large family of 1,3-oxazole-based compounds, were synthesized . Despite not all newly synthesized compounds showing significant biological activity, the general scaffold allows several future optimizations for obtaining better novel antimicrobial agents by the introduction of various substituents on the phenyl moiety at position 5 of the 1,3-oxazole nucleus .
Propiedades
IUPAC Name |
2-(benzenesulfonamido)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-14(17)13(11-7-3-1-4-8-11)15-20(18,19)12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBGCXNTFZBQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2755651.png)


![N-(2,4-difluorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2755657.png)

![5-Cyclopropylsulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2755660.png)
![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2755661.png)
![6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2755663.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2755664.png)

![1-(3-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2755666.png)
![2-(Furan-2-yl)-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755671.png)
